molecular formula C16H24N2O B3981741 1-ethyl-4-(3-phenylbutanoyl)piperazine

1-ethyl-4-(3-phenylbutanoyl)piperazine

Cat. No.: B3981741
M. Wt: 260.37 g/mol
InChI Key: WFFAGCODURLLEE-UHFFFAOYSA-N
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Description

1-ethyl-4-(3-phenylbutanoyl)piperazine is a synthetic organic compound designed for research applications, featuring a piperazine core linked to a phenylbutanoyl chain. This structure places it within a class of molecules known for a wide spectrum of potential biological activities. Piperazine derivatives are frequently investigated in medicinal chemistry due to their ability to interact with various biological targets. The piperazine moiety is a common pharmacophore in therapeutics and is found in molecules with documented central pharmacological activity, including as antipsychotics, antidepressants, and anxiolytics . Furthermore, the specific combination of a piperazine ring with a butanamide group has been identified as a scaffold of high interest in the development of enzyme inhibitors. Research on structurally similar N-(substituted-phenyl)-4-(4-phenyl-1-piperazinyl)butanamides has demonstrated potent inhibitory activity against the enzyme tyrosinase, a key target in dermatological research for conditions related to melanin overproduction . This suggests potential research applications for this compound in studies of skin pigmentation disorders. The presence of the lipophilic phenyl group and the polar piperazine ring may also facilitate blood-brain barrier penetration, making it a candidate for in vitro investigations in neuropharmacology . Researchers can explore this molecule as a building block or a reference compound in various biochemical and pharmacological assays. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

1-(4-ethylpiperazin-1-yl)-3-phenylbutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O/c1-3-17-9-11-18(12-10-17)16(19)13-14(2)15-7-5-4-6-8-15/h4-8,14H,3,9-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFFAGCODURLLEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=O)CC(C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Substituent Impact on Target Activity

Compound Class Key Substituent Target Key Finding Reference
Arylpiperazines 2-Methoxyphenyl, three-carbon linker 5-HT1A receptor Subnanomolar affinity, high selectivity
Naphthoquinones Piperazine at C-7 PARP-1 Enhanced specificity vs. non-piperazine
ERCC1-XPF Inhibitors Optimized side-chain (compound 6 ) ERCC1-XPF complex Highest computed binding affinity

Physicochemical and Pharmacokinetic Properties

The piperazine ring’s metabolic stability and solubility are influenced by substituents and spacer groups:

  • Metabolic Stability : Piperazine moieties are prone to deethylation and oxidation (). Isosteric replacement (e.g., morpholine) reduces metabolic clearance but may lower target affinity .
  • Solubility: Ethylene or methylene spacers between piperazine and core structures (e.g., quinolones in ) improve aqueous solubility (80 μM at pH 2.0–6.5) by modulating pKa (6–7 vs. ≤3.8 for direct attachment) .

Table 2: Physicochemical Comparisons

Compound Spacer/Linkage Aqueous Solubility (μM) pKa (Piperazine N) Metabolic Stability
Piperazine-quinolones (8ac) Ethylene 80+ 6–7 Moderate
Piperazine-quinolones (8a) Direct attachment <20 ≤3.8 Low
Cyclizine derivatives () Benzhydryl Not reported Not reported Moderate

Key Findings and Contradictions

  • Binding vs.
  • Substituent Trade-offs : While ethylene spacers improve solubility, they may reduce metabolic stability ( vs. 10).

Q & A

Q. What are the standard synthetic protocols for 1-ethyl-4-(3-phenylbutanoyl)piperazine, and how can purity be ensured?

The synthesis typically involves multi-step organic reactions, such as nucleophilic substitution or acylation of the piperazine core. For example, analogous compounds are synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (click chemistry) using CuSO₄·5H₂O and sodium ascorbate in a water-DCM biphasic system . Purification often employs column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization. Purity is verified using TLC (e.g., 1:2 hexane/ethyl acetate) and spectroscopic methods (¹H/¹³C NMR, IR) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

  • ¹H/¹³C NMR : Assigns proton environments (e.g., ethyl group at δ 1.31–1.4 ppm, aromatic protons at δ 7.2–7.5 ppm) and carbon backbone .
  • IR Spectroscopy : Identifies functional groups (e.g., carbonyl stretch at ~1611 cm⁻¹, C-N stretches at 1251–1182 cm⁻¹) .
  • Mass Spectrometry : Confirms molecular weight (e.g., m/z 258 [M+H]⁺) .

Q. How can researchers design initial biological activity assays for this compound?

Begin with in silico molecular docking to predict binding affinity to targets like enzymes or receptors (e.g., using AutoDock Vina). Follow with in vitro assays such as enzyme inhibition (e.g., acetylcholinesterase or COX-2) at concentrations of 1–100 µM, using positive controls (e.g., aspirin for anti-inflammatory studies) .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

Optimize solvent systems (e.g., DMSO for polar intermediates) and catalysts (e.g., Pd/C for hydrogenation steps). Reaction monitoring via HPLC or inline IR can help identify bottlenecks. For example, increasing sodium ascorbate to 0.6 equiv. improved triazole formation yields in analogous syntheses . Temperature control (±2°C) is critical for exothermic steps .

Q. What strategies resolve contradictions between computational predictions and experimental spectroscopic data?

Discrepancies (e.g., unexpected NMR splitting) may arise from conformational flexibility or solvent effects. Use DFT calculations (Gaussian 09/B3LYP) to model rotamer populations and compare with experimental NOESY/ROESY data. Solvent corrections (e.g., PCM model) improve agreement between computed and observed IR peaks .

Q. How can structure-activity relationships (SAR) be systematically explored?

Design a library of derivatives with variations in the ethyl or phenylbutanoyl groups. Test bioactivity in parallel assays (e.g., IC₅₀ determination for enzyme inhibition). Molecular dynamics simulations (e.g., GROMACS) can identify key binding interactions. For example, bulkier substituents may enhance affinity for hydrophobic pockets .

Q. What methodologies assess the compound’s stability under physiological conditions?

Conduct accelerated degradation studies:

  • pH Stability : Incubate in buffers (pH 1–10) at 37°C for 24–72 hours, analyze via HPLC .
  • Thermal Stability : Heat to 60°C for 48 hours, monitor decomposition by TLC .
  • Light Sensitivity : Expose to UV-Vis light (300–800 nm) and track photodegradation products .

Q. How can computational models improve the design of targeted derivatives?

Combine QSAR (Quantitative Structure-Activity Relationship) with free-energy perturbation (FEP) calculations to predict substituent effects on binding. For example, replacing the phenyl group with a pyridine ring may enhance water solubility without sacrificing affinity, as seen in related piperazine-carbamates .

Q. What are the challenges in crystallizing this compound for X-ray analysis?

Piperazine derivatives often form polymorphs due to conformational flexibility. Use slow evaporation in mixed solvents (e.g., ethanol/water) and seeding with analogous crystals. If crystallization fails, employ microED or powder XRD paired with DFT-optimized structures .

Q. How does this compound compare structurally to other bioactive piperazines?

The 3-phenylbutanoyl moiety provides a unique balance of hydrophobicity and rigidity compared to benzhydryl or sulfonyl groups in analogs like Cyclizine (I) . This may enhance blood-brain barrier penetration, as suggested by logP calculations (cLogP ~2.5 vs. 1.8 for 1-benzyl derivatives) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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